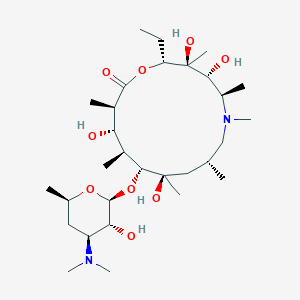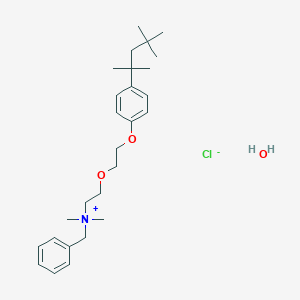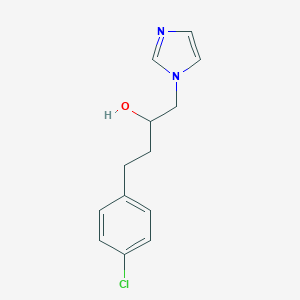
Cefazolina sódica
Descripción general
Descripción
Cefazolin sodium is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive bacteria and is commonly used for surgical prophylaxis, respiratory tract infections, urinary tract infections, skin infections, biliary tract infections, bone and joint infections, genital infections, blood infections (sepsis), and endocarditis . Cefazolin sodium works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
Mecanismo De Acción
Target of Action
Cefazolin Sodium, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefazolin Sodium inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bactericidal action of Cefazolin Sodium results from this inhibition of cell wall synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Cefazolin Sodium is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis, Cefazolin Sodium prevents the formation of a complete and functional cell wall, leading to the disruption of bacterial growth and ultimately their elimination .
Pharmacokinetics
Cefazolin Sodium attains high serum levels and is excreted quickly via the urine . It has a peak time of 1-2 hours after intramuscular administration and within 5 minutes after intravenous administration . The drug has poor penetration into the central nervous system, even with inflamed meninges . It is distributed widely into most body tissues and fluids, including the gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial fluids . About 70% to 80% of the drug is excreted unchanged in the urine within 6 hours .
Result of Action
The primary result of Cefazolin Sodium’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structural integrity. This leads to cell lysis and death, effectively eliminating the bacterial infection .
Action Environment
Cefazolin Sodium is used in a variety of environments to treat bacterial infections of the skin, lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria . The efficacy and stability of Cefazolin Sodium can be influenced by factors such as the specific strain of bacteria, the site of infection, and the patient’s immune status.
Aplicaciones Científicas De Investigación
Cefazolin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their chemical properties.
Biology: Employed in studies of bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical settings for the treatment of bacterial infections and surgical prophylaxis.
Industry: Used in the pharmaceutical industry for the production of cephalosporin antibiotics.
Análisis Bioquímico
Biochemical Properties
Cefazolin sodium exerts its antibiotic action by inhibiting bacterial cell wall synthesis . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the bacterial cell wall, leading to cell death .
Cellular Effects
Cefazolin sodium has been shown to have significant effects on various types of cells. For instance, in a study on the green microalga Chlorella vulgaris, it was found that increasing concentrations of cefazolin sodium led to a decline in the cell number of the microalgae . Moreover, cefazolin sodium caused an increase in the content of pigments and the activity of enzymatic antioxidants in C. vulgaris .
Molecular Mechanism
The molecular mechanism of action of cefazolin sodium involves its binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, disrupting the bacterial cell wall and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, cefazolin sodium has been observed to have temporal effects. For instance, it has been reported that approximately 60% of the drug is excreted in the urine in the first six hours, and this increases to 70%-80% within 24 hours . This suggests that cefazolin sodium is quickly metabolized and excreted from the body.
Dosage Effects in Animal Models
It has been noted that the most common side effect in animals is vomiting shortly after administration .
Metabolic Pathways
Cefazolin sodium is not metabolized and is excreted unchanged in the urine . This suggests that it does not interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Cefazolin sodium is typically administered via injection into a muscle or vein . After administration, it attains high serum levels and is excreted quickly via the urine . This suggests that it is rapidly distributed within the body and quickly eliminated.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cefazolin sodium is synthesized from 7-amino cephalosporanic acid (7-ACA) and H-tetrazole acetic acid through an acylation reaction. The reaction is typically carried out in methylene chloride as a solvent with pivaloyl chloride as a catalyst . The process involves optimizing various parameters such as duration, temperature, pH, and the use of coupling and activating agents .
Industrial Production Methods: A practical and convenient method for the industrial production of cefazolin sodium involves a sequential continuous-flow synthesis. This method allows for rapid flow and efficient mixing of substrates in suitable flow reactors, enabling the target compound to be obtained in a short period without intermediate isolation . The material can be purified by simple acid-base extraction and precipitation .
Análisis De Reacciones Químicas
Types of Reactions: Cefazolin sodium undergoes various chemical reactions, including:
Oxidation: Cefazolin sodium can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the cephalosporin core, affecting its antibacterial activity.
Substitution: Substitution reactions can occur at the thiadiazole or tetrazole moieties, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed: The major products formed from these reactions include various cefazolin derivatives with modified antibacterial properties .
Comparación Con Compuestos Similares
- Cefuroxime
- Ceftriaxone
- Cefamandole
- Antistaphylococcal penicillins
Cefazolin sodium’s unique properties and broad-spectrum antibacterial activity make it a valuable compound in both clinical and research settings.
Propiedades
Número CAS |
27164-46-1 |
|---|---|
Fórmula molecular |
C14H14N8NaO4S3 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/t9-,12-;/m1./s1 |
Clave InChI |
BXZNAOVMWGRSJT-WYUVZMMLSA-N |
SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na+] |
SMILES isomérico |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |
SMILES canónico |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O.[Na] |
Apariencia |
White to off-white powder |
| Semi-synthetic antibiotic derived from 7-amino-cepphalosporanic acid. An antibacterial. | |
Color/Form |
Needles from aqueous acetone |
melting_point |
198-200 °C (decomposes) |
| 27164-46-1 | |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>97.0%(LC)(T) |
Vida útil |
2 years |
Solubilidad |
Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/ Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether. 4.87e-01 g/L |
Almacenamiento |
Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -149℃ for long term (months to years). |
Sinónimos |
sodium; (6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Ancef Cefamedin Cefamezine Cefazolin Cefazolin Sodium Cephamezine Cephazolin Cephazolin Sodium Cep |
Objetivos |
Antibacterial |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)



![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)



